molecular formula C22H21FN4O4S B2927946 7-(3-(4-(4-氟苯基)哌嗪-1-基)-3-氧代丙基)-6-硫代-6,7-二氢-[1,3]二噁唑[4,5-g]喹唑啉-8(5H)-酮 CAS No. 688055-38-1

7-(3-(4-(4-氟苯基)哌嗪-1-基)-3-氧代丙基)-6-硫代-6,7-二氢-[1,3]二噁唑[4,5-g]喹唑啉-8(5H)-酮

货号 B2927946
CAS 编号: 688055-38-1
分子量: 456.49
InChI 键: FWIDEOANDGQMRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals and recreational drugs . Piperazine derivatives can have a variety of effects, ranging from psychedelic to euphoriant .

科学研究应用

抗增殖活性

一系列喹唑啉酮衍生物,包括与指定化合物相似的结构,已因其抗增殖活性而受到研究。具体而言,具有恶二唑的氟喹诺酮衍生物对人肺肿瘤细胞系表现出显着的抗增殖活性。这表明在癌症研究和治疗中的潜在应用 (Shaharyar, Ali, & Abdullah, 2007)

具有抑制活性的双作用化合物

已合成与请求的化学结构相关的化合物,并评估了它们对 TNF-α 产生和 T 细胞增殖的抑制活性。这表明在炎症性疾病和免疫反应调节中具有潜在的治疗应用 (Tobe et al., 2003)

抗菌和抗肿瘤应用

已研究含有类似结构的杂合分子,以了解其抗菌和抗肿瘤活性。这些化合物对各种微生物表现出良好至中等的抗菌活性,表明在开发新的抗菌剂中具有潜在用途 (Başoğlu et al., 2013)

抗菌活性

包括与请求的化学结构相似的化合物的几​​种新型喹诺酮衍生物已显示出显着的抗菌活性。这突出了它们在解决细菌感染和开发新的抗菌药物中的潜力 (Ziegler et al., 1990)

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain receptors or enzymes in the body. The piperazine moiety, for instance, is known to interact with serotonin receptors .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] }

CAS 编号

688055-38-1

分子式

C22H21FN4O4S

分子量

456.49

IUPAC 名称

7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32)

InChI 键

FWIDEOANDGQMRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。